molecular formula C8H7BrFN B2452967 6-Bromo-4-fluoro-2,3-dihydro-1H-indole CAS No. 1782612-43-4

6-Bromo-4-fluoro-2,3-dihydro-1H-indole

Cat. No. B2452967
M. Wt: 216.053
InChI Key: XCBCVNKQTAXXDA-UHFFFAOYSA-N
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Description

“6-Bromo-4-fluoro-2,3-dihydro-1H-indole” is a chemical compound with the molecular weight of 244.02 . It is also known as 4-bromo-6-fluoroindoline-2,3-dione .


Molecular Structure Analysis

The InChI code for “6-Bromo-4-fluoro-2,3-dihydro-1H-indole” is 1S/C8H3BrFNO2/c9-4-1-3(10)2-5-6(4)7(12)8(13)11-5/h1-2H,(H,11,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“6-Bromo-4-fluoro-2,3-dihydro-1H-indole” is a solid at room temperature . It has a molecular weight of 244.02 .

Scientific Research Applications

Synthesis and Characterization

6-Bromo-4-fluoro-2,3-dihydro-1H-indole and its derivatives are often synthesized for various research purposes. For instance, Sapnakumari, Narayana, and Sarojini (2014) synthesized a compound via a multicomponent reaction involving this indole derivative, which is characterized for its structural properties (Sapnakumari, Narayana, & Sarojini, 2014).

Antitumor Activities

The indole derivative has been explored for its potential in antitumor applications. Fan Houxing (2009) synthesized a series of new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones from 5-bromo-1H-indole, showing inhibitory activity against HMEC cell lines (Fan Houxing, 2009).

Antimicrobial and Antiinflammatory Activities

B. Narayana, B. V. Ashalatha, K. K. V. Raj, and B. Sarojini (2009) discussed the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides, showcasing the compound's diverse biological potential (B. Narayana et al., 2009).

Crystal Structure Analysis

The indole derivative's crystal structure has been analyzed to understand its molecular interactions and stability. Geetha et al. (2017) performed Hirshfeld surface analysis on an indole derivative, providing insights into its intermolecular interactions (Geetha et al., 2017).

Antibacterial Activity

S. Mahboobi et al. (2008) found that compounds containing the indole derivative showed antibacterial activity against resistant strains of bacteria, suggesting its potential in developing new antibacterial agents (S. Mahboobi et al., 2008).

Pharmaceutical Properties

Tao Wang et al. (2003) explored indole derivatives for interfering with HIV surface protein interactions, highlighting its significance in developing pharmaceuticals (Tao Wang et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Indole derivatives, including “6-Bromo-4-fluoro-2,3-dihydro-1H-indole”, have diverse biological activities and hold immense potential for further exploration for new therapeutic possibilities . They are often used in the synthesis of complex organic molecules, including many drugs .

properties

IUPAC Name

6-bromo-4-fluoro-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBCVNKQTAXXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-fluoro-2,3-dihydro-1H-indole

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